Amyloid b-Protein (1-24) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Amyloid β-Protein (1-24) Trifluoroacetate, also known as Aβ(1-24) TFA, is a peptide fragment derived from the amyloid precursor protein (APP). The primary targets of this compound are the amyloid plaques found in the postmortem cerebral cortex of patients with Alzheimer’s disease . These plaques are aggregates of Aβ42, a neurotoxic 42-amino acid protein fragment .

Mode of Action

The compound interacts with its targets by contributing to the aggregation of Aβ42, resulting in the formation of neurotoxic fibrils or globular oligomers . This aggregation process is a key factor in the pathogenesis of Alzheimer’s disease.

Biochemical Pathways

The affected biochemical pathways involve the aggregation of Aβ42 and the subsequent formation of amyloid plaques . These plaques disrupt cellular processes, leading to neurodegeneration. The compound also modulates the expression of Bcl-2 and Bax in human neurons , which are proteins involved in the regulation of apoptosis, or programmed cell death.

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of Amyloid β-Protein (1-24) Trifluoroacetate leads to the formation of amyloid plaques, which are associated with neuronal death . This contributes to the cognitive decline observed in Alzheimer’s disease . Additionally, the compound’s modulation of Bcl-2 and Bax expression can influence neuronal survival and death .

Action Environment

The action of Amyloid β-Protein (1-24) Trifluoroacetate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action, efficacy, and stability may be affected by the hydration status of the body.

Safety and Hazards

The specific safety and hazards associated with Amyloid b-Protein (1-24) Trifluoroacetate are not detailed in the available resources.

Orientations Futures

The study of Amyloid proteins, including Amyloid b-Protein (1-24) Trifluoroacetate, continues to be a significant area of research, particularly in relation to neurodegenerative diseases like Alzheimer’s. Future research will likely continue to explore the mechanisms of Amyloid protein aggregation and its role in disease progression, as well as potential therapeutic interventions .

Propriétés

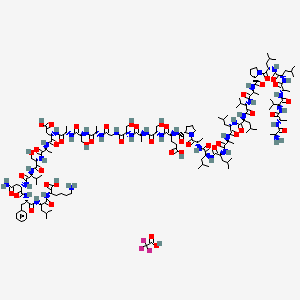

IUPAC Name |

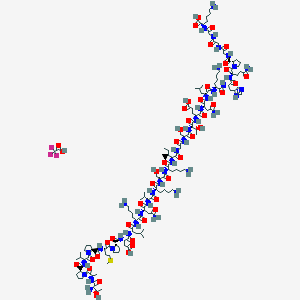

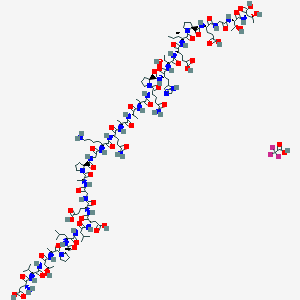

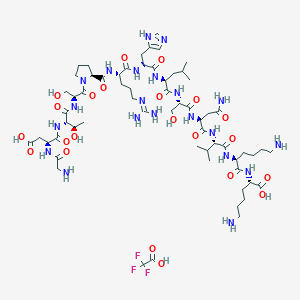

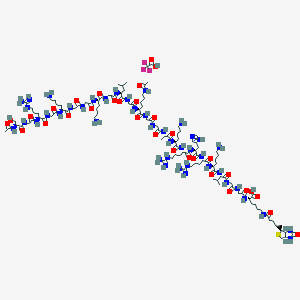

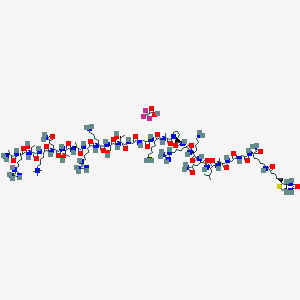

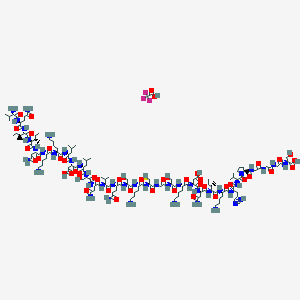

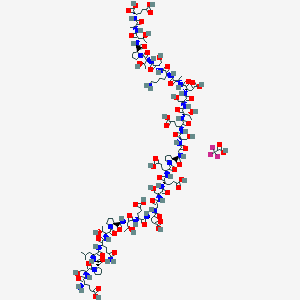

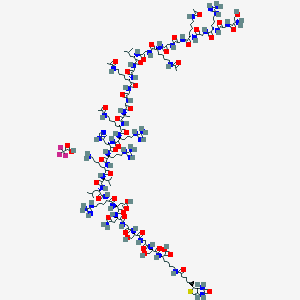

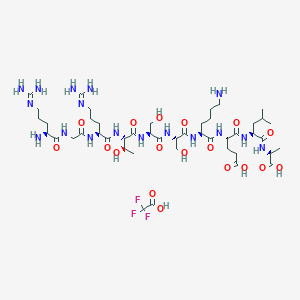

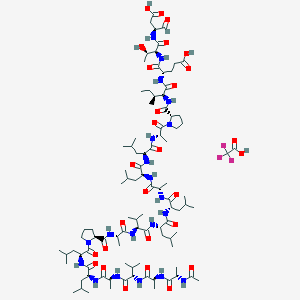

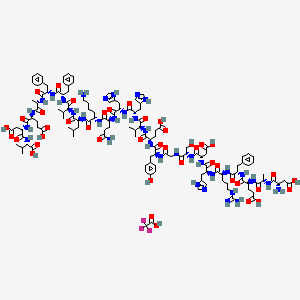

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H183N35O40.C2HF3O2/c1-64(2)45-85(125(200)164-105(66(5)6)127(202)160-89(48-72-27-18-13-19-28-72)120(195)155-87(46-70-23-14-11-15-24-70)117(192)145-69(10)108(183)148-83(37-41-99(172)173)115(190)158-94(55-103(180)181)126(201)165-106(67(7)8)129(204)205)153-111(186)79(29-20-21-43-131)149-113(188)81(35-39-96(133)168)151-121(196)90(50-74-56-136-61-141-74)157-123(198)92(52-76-58-138-63-143-76)161-128(203)104(65(3)4)163-116(191)84(38-42-100(174)175)152-118(193)86(49-73-31-33-77(167)34-32-73)146-97(169)59-140-110(185)95(60-166)162-124(199)93(54-102(178)179)159-122(197)91(51-75-57-137-62-142-75)156-112(187)80(30-22-44-139-130(134)135)150-119(194)88(47-71-25-16-12-17-26-71)154-114(189)82(36-40-98(170)171)147-107(182)68(9)144-109(184)78(132)53-101(176)177;3-2(4,5)1(6)7/h11-19,23-28,31-34,56-58,61-69,78-95,104-106,166-167H,20-22,29-30,35-55,59-60,131-132H2,1-10H3,(H2,133,168)(H,136,141)(H,137,142)(H,138,143)(H,140,185)(H,144,184)(H,145,192)(H,146,169)(H,147,182)(H,148,183)(H,149,188)(H,150,194)(H,151,196)(H,152,193)(H,153,186)(H,154,189)(H,155,195)(H,156,187)(H,157,198)(H,158,190)(H,159,197)(H,160,202)(H,161,203)(H,162,199)(H,163,191)(H,164,200)(H,165,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,204,205)(H4,134,135,139);(H,6,7)/t68-,69-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSMGZSYCCGPRW-DPTLEDCXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

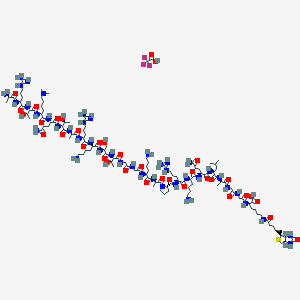

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

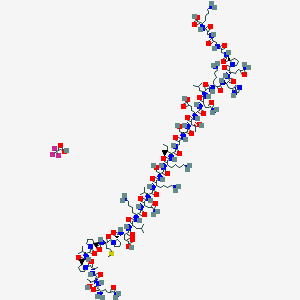

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

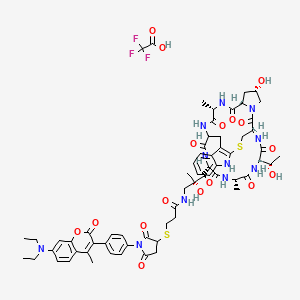

Molecular Formula |

C132H184F3N35O42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2990.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.